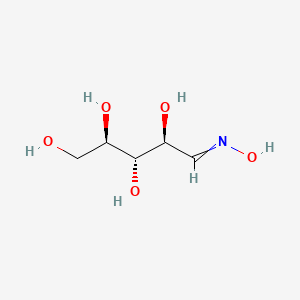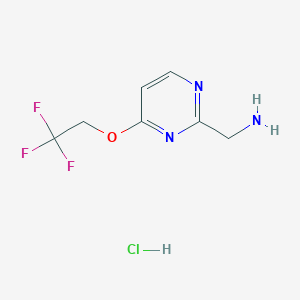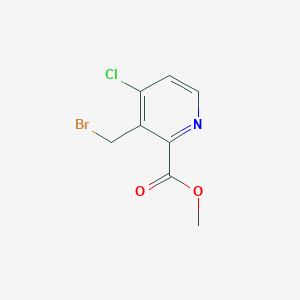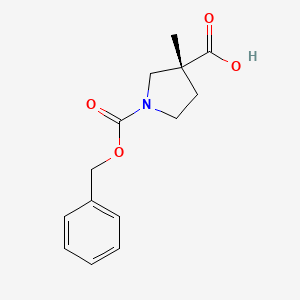
D-Ribose, oxime (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Ribose, oxime (9CI) is a chemical compound with the molecular formula C5H11NO5 and a molecular weight of 165.14454 It is an oxime derivative of D-Ribose, a naturally occurring sugar Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom, which is double-bonded to a nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Ribose, oxime (9CI) typically involves the reaction of D-Ribose with hydroxylamine. One common method is the condensation reaction, where D-Ribose reacts with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous medium at room temperature, resulting in the formation of D-Ribose, oxime (9CI) .
Industrial Production Methods
Industrial production of D-Ribose, oxime (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and other parameters to optimize yield and purity .
化学反应分析
Types of Reactions
D-Ribose, oxime (9CI) undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oximes depending on the nucleophile used.
科学研究应用
D-Ribose, oxime (9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as an antidote for organophosphate poisoning.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
作用机制
The mechanism of action of D-Ribose, oxime (9CI) involves its interaction with specific molecular targets. In the context of organophosphate poisoning, oximes reactivate acetylcholinesterase (AChE) by displacing the phosphoryl moiety from the enzyme, thereby restoring its activity. This reaction is facilitated by the nucleophilic nature of the oxime group, which forms a bond with the phosphorylated enzyme, leading to the release of the organophosphate and reactivation of AChE .
相似化合物的比较
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications.
Methoxime: An oxime derivative with potential therapeutic uses.
Uniqueness
D-Ribose, oxime (9CI) is unique due to its specific structure and the presence of the ribose moiety, which may confer distinct biochemical properties compared to other oximes.
属性
CAS 编号 |
6272-50-0 |
|---|---|
分子式 |
C5H11NO5 |
分子量 |
165.14 g/mol |
IUPAC 名称 |
(5E)-5-hydroxyiminopentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C5H11NO5/c7-2-4(9)5(10)3(8)1-6-11/h1,3-5,7-11H,2H2/b6-1+ |
InChI 键 |
OKDOWAAKOUUJPX-LZCJLJQNSA-N |
手性 SMILES |
C(C(C(C(/C=N/O)O)O)O)O |
SMILES |
C(C(C(C(C=NO)O)O)O)O |
规范 SMILES |
C(C(C(C(C=NO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate](/img/structure/B1430145.png)
![3-Methyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1430147.png)
![Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1430150.png)

![7,7-Difluorobicyclo[4.1.0]heptan-3-amine](/img/structure/B1430152.png)


![{[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride](/img/structure/B1430158.png)


![3-{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol](/img/structure/B1430161.png)
![{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1430163.png)

